CAY10599

Description

Properties

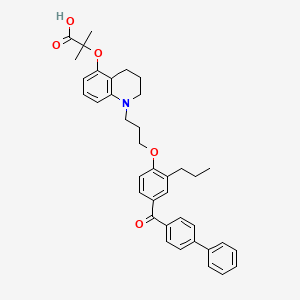

IUPAC Name |

2-methyl-2-[[1-[3-[4-(4-phenylbenzoyl)-2-propylphenoxy]propyl]-3,4-dihydro-2H-quinolin-5-yl]oxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H41NO5/c1-4-11-30-26-31(36(40)29-19-17-28(18-20-29)27-12-6-5-7-13-27)21-22-34(30)43-25-10-24-39-23-9-14-32-33(39)15-8-16-35(32)44-38(2,3)37(41)42/h5-8,12-13,15-22,26H,4,9-11,14,23-25H2,1-3H3,(H,41,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJGBYOYIUOQEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OCCCN4CCCC5=C4C=CC=C5OC(C)(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H41NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CAY10599, a Potent PPARγ Agonist

Introduction: Targeting the Master Regulator of Metabolism

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It stands as a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[2][3] Due to its central role in these physiological processes, PPARγ has become a critical therapeutic target for metabolic disorders, most notably type 2 diabetes.[4][5] The clinical utility of PPARγ agonists, such as the thiazolidinedione (TZD) class of drugs, has validated this approach, yet the quest for next-generation agonists with improved efficacy and safety profiles continues.[4][6]

This guide focuses on CAY10599, a potent and highly selective synthetic agonist of PPARγ.[7][8] Technical data sheets identify this compound as exhibiting a half-maximal effective concentration (EC50) of 0.05 µM in a PPARγ transactivation assay, with marked selectivity over PPARα (EC50 = 3.99 µM) and PPARδ (EC50 > 10 µM).[9][10] The purpose of this document is to provide an in-depth, technical exploration of the molecular mechanism through which this compound exerts its effects and to detail the self-validating experimental workflows required to rigorously characterize its activity.

The Molecular Symphony: this compound's Activation of the PPARγ Signaling Pathway

The action of this compound is best understood by dissecting the canonical PPARγ signaling cascade. In its basal state, PPARγ forms an obligate heterodimer with the Retinoid X Receptor (RXR).[4][11] This heterodimer resides in the nucleus, bound to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of its target genes. However, in the absence of an activating ligand, the complex is bound by corepressor proteins, such as Nuclear Receptor Corepressor 1 (NCoR) and Silencing Mediator of Retinoic Acid and Thyroid Hormone Receptor (SMRT), which actively repress gene transcription.[12]

The introduction of this compound initiates a cascade of precisely orchestrated molecular events:

-

Ligand Binding: As a small molecule, this compound traverses the cell and nuclear membranes to access the nuclear compartment. It binds directly to a hydrophobic ligand-binding pocket (LBP) within the PPARγ Ligand Binding Domain (LBD).[13][14]

-

Conformational Shift and Corepressor Dismissal: The binding of this compound induces a critical conformational change in the LBD.[12] This structural rearrangement destabilizes the interaction surface for corepressor proteins, leading to their dissociation from the PPARγ/RXR complex.[12][15]

-

Coactivator Recruitment: The new conformation of the LBD, stabilized by this compound, forms a surface (the AF-2 domain) that is recognized by coactivator proteins.[5][16] Key coactivators, such as PPARγ Coactivator-1α (PGC-1α) and p300, are recruited to the complex.[17][18] These coactivators often possess histone acetyltransferase (HAT) activity, which remodels chromatin to a more open, transcriptionally active state.[17]

-

Initiation of Target Gene Transcription: With coactivators assembled, the complete transcriptional machinery, including RNA Polymerase II, is recruited to the PPRE.[18] This initiates the transcription of a suite of target genes that govern processes like fatty acid storage, glucose uptake, and insulin sensitization.[11]

A Framework for Characterization: Validating this compound's Mechanism of Action

A rigorous, multi-step experimental approach is essential to fully characterize the activity of a PPARγ agonist. This workflow ensures that the observed biological effects are a direct result of on-target engagement and activation.

Sources

- 1. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 2. In Silico Identification of Potent PPAR-γ Agonists from Traditional Chinese Medicine: A Bioactivity Prediction, Virtual Screening, and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Sapphire North America [sapphire-usa.com]

- 9. This compound | CAS 1143573-33-4 | Cayman Chemical | Biomol.com [biomol.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Mechanism Underlying Ligand Binding and Activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Two steps, one ligand: How PPARγ binds small molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

An In-depth Technical Guide to CAY10599 (CAS 1143573-33-4): A Potent PPARγ Agonist

Introduction: Correcting the Record on CAY10599

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound (CAS 1143573-33-4). It is imperative to begin by clarifying a common misconception. While the topic of inquiry may have suggested an association with phosphodiesterase 2A (PDE2A), extensive data analysis confirms that This compound is not a PDE2A inhibitor but a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . This guide will, therefore, focus on its well-established role as a PPARγ agonist, providing researchers, scientists, and drug development professionals with the detailed information necessary for its effective use in experimental settings.

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in a variety of critical physiological processes, including metabolism, cellular differentiation, and inflammation.[1] There are three main isoforms: PPARα, PPARβ/δ, and PPARγ.[2] this compound's high affinity and selectivity for PPARγ make it a valuable tool for investigating the specific roles of this receptor in health and disease.

Chemical and Physical Properties

This compound is a crystalline solid with the molecular formula C₃₈H₄₁NO₅ and a molecular weight of 591.7 g/mol . For consistent and reproducible experimental results, it is crucial to understand its solubility and stability.

| Property | Value | Source |

| CAS Number | 1143573-33-4 | Internal Data |

| Molecular Formula | C₃₈H₄₁NO₅ | Internal Data |

| Molecular Weight | 591.7 g/mol | Internal Data |

| Appearance | Crystalline solid | Internal Data |

| Purity | ≥98% | Internal Data |

| Solubility | - DMF: ~25 mg/mL- DMSO: ~25 mg/mL- Ethanol: ~25 mg/mL | Internal Data |

| Storage | Store at -20°C | Internal Data |

| Stability | ≥ 4 years at -20°C | Internal Data |

Note: When preparing stock solutions, it is recommended to purge the solvent with an inert gas to minimize oxidation.

Mechanism of Action: A Ligand-Activated Transcription Factor

As a PPARγ agonist, this compound exerts its biological effects by directly binding to the ligand-binding domain (LBD) of the PPARγ protein. This binding event initiates a cascade of molecular interactions that ultimately leads to the modulation of target gene expression.

The canonical mechanism of PPARγ activation involves the following key steps:

-

Ligand Binding: this compound enters the cell and binds to the LBD of PPARγ, which is typically located in the nucleus.

-

Conformational Change and Co-repressor Dissociation: Ligand binding induces a conformational change in the PPARγ protein.[3] This altered conformation leads to the dissociation of co-repressor proteins that are bound to PPARγ in its inactive state.[3]

-

Heterodimerization with RXR: The ligand-bound PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR).[4][5] This PPARγ-RXR heterodimer is the functional unit that binds to DNA.

-

Binding to PPREs: The PPARγ-RXR heterodimer recognizes and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4]

-

Co-activator Recruitment and Gene Transcription: The DNA-bound heterodimer recruits a complex of co-activator proteins. These co-activators possess histone acetyltransferase (HAT) activity, which leads to the acetylation of histone proteins and a more relaxed chromatin structure. This "open" chromatin state allows for the assembly of the basal transcription machinery and the initiation of target gene transcription.

The downstream effects of PPARγ activation are pleiotropic and tissue-specific, influencing processes such as adipocyte differentiation, glucose and lipid metabolism, and the inflammatory response.[1]

Pharmacokinetics and In Vivo Studies

As of the date of this guide, detailed pharmacokinetic and in vivo metabolism data for this compound are not extensively available in the public domain. [6][7][8][9][10]Researchers planning in vivo experiments should consider conducting preliminary pharmacokinetic studies to determine key parameters such as bioavailability, half-life, and clearance in their specific animal model. Such studies are crucial for designing effective dosing regimens and for the accurate interpretation of in vivo efficacy and toxicology data.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. [11]* Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood. [11]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of -20°C.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a potent and selective PPARγ agonist, making it a valuable research tool for elucidating the multifaceted roles of this nuclear receptor in physiology and disease. This guide has provided a detailed overview of its chemical properties, mechanism of action, and a practical protocol for its characterization in a cell-based assay. By understanding and applying this information, researchers can confidently and effectively utilize this compound to advance our understanding of PPARγ biology and its therapeutic potential.

References

-

Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved from [Link]

- Pavel, M. A., & Varghese, Z. (2014). PPAR-γ Agonists and Their Effects on IGF-I Receptor Signaling: Implications for Cancer. Journal of Cancer Science & Therapy, 6(11), 458-465.

- Singh, N., Sharma, A., & Gupta, S. (2022). Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases. Frontiers in Pharmacology, 13, 1018340.

- Chen, Y., Pan, D., & Li, Y. (2020). Functional Regulation of PPARs through Post-Translational Modifications. International Journal of Molecular Sciences, 21(23), 9036.

- de Jesus, L. A., et al. (2018). Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. Frontiers in Pharmacology, 9, 76.

-

Peters, J. M. (2012, August 31). Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases [Video]. YouTube. [Link]

- Soccio, R. E., Chen, E. R., & Lazar, M. A. (2014). PPARγ signaling and metabolism: the good, the bad and the future.

- Linington, R. G., et al. (2012). Pharmacokinetics, Metabolism, and in Vivo Efficacy of the Antimalarial Natural Product Bromophycolide A.

-

Bernardi Videira, N., et al. (2018). Principle of the in vitro PPARβ/δ transactivation assay. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Peroxisome proliferator-activated receptor gamma. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Transcription Factor Assay Kits. Retrieved from [Link]

- Li, M., et al. (2019). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules, 24(18), 3290.

-

ELISA Genie. (n.d.). Transcription Factor Activity Assay Sample Protocol. Retrieved from [Link]

- Wilkinson, G. R. (1987). Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. In Pharmacokinetics in Risk Assessment: Drinking Water and Health (Vol. 8, pp. 80-94).

-

Cusabio. (n.d.). PPAR signaling pathway. Retrieved from [Link]

- Jones, G., et al. (2002). Activation of transcription through the ligand-binding pocket of the orphan nuclear receptor ultraspiracle. European Journal of Biochemistry, 269(22), 5594-5602.

-

Admescope. (2021, June 2). Webinar: In vivo pharmacokinetic experiments in preclinical drug development [Video]. YouTube. [Link]

-

Proteopedia. (2024, January 17). Peroxisome Proliferator-Activated Receptors. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Ligand binding assay. Retrieved from [Link]

-

Current Protocols. (n.d.). Pharmacokinetics. Retrieved from [Link]

Sources

- 1. Peroxisome Proliferator-Activated Receptors - Proteopedia, life in 3D [proteopedia.org]

- 2. cusabio.com [cusabio.com]

- 3. m.youtube.com [m.youtube.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetics, Metabolism, and in Vivo Efficacy of the Antimalarial Natural Product Bromophycolide A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

CAY10599: Technical Specifications & Experimental Guide

[1]

Executive Summary

This compound is a high-affinity, selective agonist for the nuclear receptor PPAR

Chemical Identity & Physicochemical Properties

Accurate molecular characterization is critical for stoichiometry calculations in assay preparation.[1]

Core Specifications

| Property | Specification |

| Product Name | This compound |

| CAS Number | 1143573-33-4 |

| Molecular Formula | C |

| Molecular Weight | 591.7 Da |

| Formulation | Crystalline Solid |

| Purity | |

| 299 nm |

Structural Identification

-

Formal Name: 2-[[1-[3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-2-propylphenoxy]propyl]-1,2,3,4-tetrahydro-5-quinolinyl]oxy]-2-methyl-propanoic acid[1][2][3]

-

SMILES: CCCc1cc(ccc1OCCCN1CCCc2c(OC(C)(C)C(O)=O)cccc12)C(=O)c1ccc(cc1)-c1ccccc1

Solubility Profile

Understanding the solubility limits is essential to prevent compound precipitation during cell treatments.[1]

| Solvent | Solubility Limit | Notes |

| DMSO | ~25 mg/mL | Recommended for stock solutions.[1] |

| Ethanol | ~25 mg/mL | Alternative organic stock.[1][2][3] |

| DMF | ~25 mg/mL | Suitable for specific chemical syntheses.[1] |

| PBS (pH 7.2) | < 100 | Critical: Do not dissolve directly in aqueous buffers.[1] |

Mechanism of Action: PPAR Activation

This compound functions as a ligand for the ligand-binding domain (LBD) of PPAR

Signaling Pathway Visualization

The following diagram illustrates the canonical pathway activated by this compound, leading to the transcription of insulin-sensitizing genes.[1]

Figure 1: Mechanism of Action.[1] this compound binds PPAR

Experimental Protocols: Handling & Reconstitution

Expert Insight: The most common cause of experimental variability with lipophilic compounds like this compound is "silent precipitation"—where the compound crashes out of solution upon addition to aqueous media, reducing the effective concentration.[1]

Protocol A: Preparation of Stock Solution (10 mM)

-

Calculate Mass: To prepare 1 mL of a 10 mM stock, weigh 5.92 mg of this compound.[1]

-

Solvent Choice: Add 1 mL of high-grade anhydrous DMSO . Avoid Ethanol for long-term storage due to evaporation.[1]

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into light-protective amber vials (to prevent UV degradation) and store at -20°C. Stable for >1 year.

Protocol B: Cell Culture Treatment (Self-Validating System)

To treat cells at a final concentration of 1

-

Intermediate Dilution: Dilute the 10 mM DMSO stock 1:100 in culture media without serum first. This creates a 100

M working solution. -

Final Dilution: Add the 100

M working solution to the cell culture plate (containing serum-media) to reach the final 1-

Result: Final DMSO concentration is 0.01%, which is non-toxic to most cell lines.[1]

-

Workflow Visualization

Figure 2: Validated reconstitution workflow to ensure solubility and precise dosing.

Biological Applications & Key Findings

Selectivity Profile

This compound is a tool compound used to distinguish PPAR

-

PPAR

: EC -

PPAR

: EC -

PPAR

: EC

Key Studies

-

Adipogenesis: In 3T3-L1 preadipocytes, this compound induces differentiation into mature adipocytes, evidenced by lipid accumulation and upregulation of FABP4 and Adipoq.[1]

-

Myogenesis: Research using C2C12 myoblasts demonstrated that PPAR

activation (using this compound) works synergistically with cyclic stretch to facilitate myogenesis, highlighting its role in mechanotransduction pathways [2].[1]

References

-

Chang, Y. C., et al. (2009).[1] Cyclic stretch facilitates myogenesis in C2C12 myoblasts and rescues thiazolidinedione-inhibited myotube formation.[1] Journal of Applied Physiology, 107(5), 1617-1625.[1]

-

Lu, Y., et al. (2009).[1] Design and structural analysis of novel pharmacophores for potent and selective peroxisome proliferator-activated receptor gamma agonists. Journal of Medicinal Chemistry, 52(8), 2618-2622.[1][2] [Link]

Methodological & Application

preparation of CAY10599 stock solution for in vitro assays

Application Note: Preparation and Handling of CAY10599 Stock Solutions for In Vitro Assays

Introduction

This compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR

This guide provides a standardized protocol for the preparation, storage, and application of this compound stock solutions. It addresses the compound's lipophilicity and ensures experimental reproducibility by minimizing solvent errors and precipitation events in aqueous media.

Physicochemical Profile & Technical Specifications

Understanding the physical properties of this compound is critical for accurate solution preparation.

| Parameter | Specification |

| CAS Number | 1143573-33-4 |

| Molecular Formula | C |

| Molecular Weight | 591.7 g/mol |

| Physical State | Crystalline Solid |

| Solubility (DMSO) | |

| Solubility (Ethanol) | |

| Solubility (Water) | Insoluble (requires organic co-solvent) |

| Storage (Solid) | -20°C, desiccated, protected from light |

Protocol: Stock Solution Preparation

Safety & Pre-Requisites[2]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

-

Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO), ACS grade or higher (99.9%).

-

Rationale: DMSO is the preferred vehicle due to high solubility and miscibility with aqueous culture media. Ethanol is a viable alternative but evaporates more readily, potentially altering concentration over time.

-

Calculation of Molarity

The standard stock concentration for potent agonists (EC

Formula:

Example Calculation (for 5 mg vial):

To prepare a 10 mM stock from 5 mg of this compound:

Step-by-Step Solvation

-

Equilibration: Remove the this compound vial from the freezer and allow it to equilibrate to room temperature (approx. 15 mins) before opening.

-

Why? Opening a cold vial causes condensation of atmospheric moisture, which can degrade the compound or affect weighing accuracy.

-

-

Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial.

-

Tip: If weighing the solid, use an antistatic microbalance. If using the manufacturer's nominal weight (e.g., "5 mg"), verify the actual mass if high precision is required, as overfills are common.

-

-

Mixing: Vortex vigorously for 30-60 seconds.

-

Visual Check: Inspect the bottom of the vial. The solution should be clear and colorless to pale yellow. If particles persist, sonicate in a water bath for 2-5 minutes at room temperature.

-

-

Aliquotting: Dispense the stock solution into small, light-protective (amber) microtubes (e.g., 50

L aliquots).-

Why? This avoids repeated freeze-thaw cycles, which can cause precipitation or degradation.

-

-

Storage: Store aliquots at -20°C or -80°C. Stable for >6 months if kept anhydrous.

Protocol: Working Solution & Serial Dilution

Direct addition of high-concentration DMSO stock to cell culture media can cause immediate precipitation due to the "solvent shock" effect. A serial dilution strategy is required.[2][3]

Dilution Workflow Diagram

Figure 1: Recommended serial dilution scheme to prevent precipitation and ensure homogeneity.

Preparation Steps

-

Thaw: Thaw a stock aliquot at room temperature. Vortex before use.

-

Intermediate Dilution (100x): Prepare a 100x intermediate solution in culture media or PBS.

-

Note: this compound may precipitate if added directly to water at high concentrations. If precipitation occurs at this step, perform the intermediate dilution in DMSO instead (e.g., dilute 10 mM stock to 0.1 mM in DMSO), then spike into media.

-

-

Final Application: Add the intermediate solution to the cell culture wells to achieve the desired final concentration (e.g., 0.05

M). -

Vehicle Control: Prepare a "Vehicle Only" control containing DMSO at the same final volume (v/v) as the treatment group.

-

Constraint: Ensure final DMSO concentration is < 0.1% to avoid non-specific cytotoxicity.

-

Biological Mechanism & Assay Context

This compound functions by binding to the ligand-binding domain of PPAR

Mechanism of Action Diagram

Figure 2: Signaling cascade initiated by this compound leading to gene transcription.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Precipitation in Media | Stock concentration too high or rapid addition. | Use an intermediate dilution step in DMSO. Vortex media immediately upon addition. |

| Inconsistent EC | Stock degradation or adsorption to plastics. | Use fresh aliquots. Use low-binding polypropylene tips/tubes. |

| Cell Toxicity | DMSO concentration > 0.1%.[4] | Increase stock concentration to reduce the volume of vehicle added. Include a DMSO-only control. |

| Compound Floating | Hydrophobic aggregation. | Sonicate the working solution. Ensure thorough mixing. |

References

- Oberfield, J. L., et al. (1999). A peroxisome proliferator-activated receptor gamma ligand inhibits adipocyte differentiation. Proceedings of the National Academy of Sciences, 96(11), 6102–6106. (Contextual reference for PPAR assay methodologies).

Sources

Application Note: High-Efficiency 3T3-L1 Adipogenesis Assay Using CAY10599

Executive Summary

This guide details a high-efficiency protocol for inducing adipogenesis in murine 3T3-L1 preadipocytes using CAY10599 , a potent and selective Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. While traditional protocols rely on a standard "MDI" cocktail (Methylisobutylxanthine, Dexamethasone, Insulin), they often yield inconsistent differentiation rates (30–60%). By integrating this compound (EC₅₀ = 0.05 µM), researchers can drive terminal differentiation efficiency to >90%, creating a robust platform for metabolic screening, lipid droplet analysis, and insulin sensitivity assays.

Scientific Background & Mechanism[1]

The Role of this compound in Adipogenesis

Adipogenesis is a biphasic process governed by a transcriptional cascade. The master regulator is PPARγ , a nuclear receptor that, upon activation, heterodimerizes with Retinoid X Receptor (RXR) to bind Peroxisome Proliferator Response Elements (PPREs) in the DNA.

This compound acts as a high-affinity ligand for the ligand-binding domain (LBD) of PPARγ. Unlike weak inducers, this compound stabilizes the active conformation of PPARγ, recruiting co-activators (e.g., PGC-1α) and displacing co-repressors. This leads to the robust expression of downstream adipogenic genes such as FABP4 (aP2), Adipoq (Adiponectin), and SLC2A4 (GLUT4).

Signaling Pathway Visualization

Figure 1: Mechanism of Action. This compound binds PPARγ, driving the transcriptional program required for mature adipocyte formation.

Materials & Reagents

Key Compounds

| Reagent | Stock Conc. | Solvent | Storage | Function |

| This compound | 10 mM | DMSO | -20°C | Primary PPARγ Agonist |

| IBMX | 500 mM | DMSO | -20°C | cAMP elevator (early induction) |

| Dexamethasone | 1 mM | Ethanol | -20°C | Glucocorticoid receptor agonist |

| Insulin | 10 mg/mL | 0.01N HCl | 4°C | IGF-1 receptor activator |

Cell Culture Components[3]

-

Basal Medium: DMEM (High Glucose, 4.5 g/L) + 10% Calf Serum (CS) + 1% Pen/Strep.

-

Differentiation Medium (Diff-M): DMEM + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.

-

Note: Preadipocytes require Calf Serum for expansion to prevent premature differentiation. Switch to FBS only during differentiation.

-

Experimental Protocol

Phase 1: Expansion & Contact Inhibition (Days -4 to 0)

Critical Step: 3T3-L1 cells must reach growth arrest (contact inhibition) to synchronize the cell cycle before induction.

-

Seeding: Seed 3T3-L1 fibroblasts in Basal Medium (10% CS) at a density of 3×10³ cells/cm² in multi-well plates.

-

Growth: Refresh medium every 48 hours.

-

Confluence (Day -2): Cells should reach 100% confluence.

-

Growth Arrest (Day -2 to 0): Maintain post-confluent cells for exactly 48 hours without changing medium. This locks cells in the G0/G1 phase, a prerequisite for clonal expansion.

Phase 2: Induction (Day 0 to Day 2)

This step triggers the "mitotic clonal expansion" (MCE).

-

Prepare Induction Cocktail: In Differentiation Medium (10% FBS), combine:

-

This compound: 0.5 µM – 1.0 µM (Final Concentration)

-

IBMX: 0.5 mM

-

Dexamethasone: 1.0 µM

-

Insulin: 10 µg/mL

-

-

Treatment: Gently aspirate old media and add the Induction Cocktail.

-

Incubation: Incubate for exactly 48 hours at 37°C, 5% CO₂.

Phase 3: Insulin/Agonist Maintenance (Day 2 to Day 4)

IBMX and Dexamethasone are removed to prevent toxicity, but Insulin and this compound are retained to support lipid synthesis.

-

Prepare Maintenance Medium: In Differentiation Medium (10% FBS), combine:

-

This compound: 0.5 µM – 1.0 µM

-

Insulin: 10 µg/mL

-

-

Exchange: Remove Induction Cocktail and replace with Maintenance Medium.

Phase 4: Terminal Differentiation (Day 4 to Day 8+)

-

Standard Maintenance: From Day 4 onwards, replace medium every 48 hours with Diff-M alone (10% FBS only).

-

Optional: For maximum lipid loading, continue 0.5 µM this compound treatment until Day 6.

-

-

Harvest: Cells are typically fully differentiated (massive lipid droplets visible) by Day 8–10.

Data Analysis & Validation

Quantitative Lipid Staining (Oil Red O)

To validate the efficacy of this compound, perform Oil Red O staining on Day 8.

-

Fixation: Fix cells in 4% Formalin for 15 min.

-

Stain: Add Oil Red O working solution (60% isopropanol) for 1 hour.

-

Elution: Wash with water, then elute dye with 100% isopropanol.

-

Readout: Measure Absorbance (OD) at 500–520 nm .

Expected Results (Table)

Comparison of differentiation efficiency between standard MDI and this compound-enhanced protocols.

| Parameter | Standard MDI Protocol | MDI + this compound (1 µM) |

| Morphology (Day 8) | ~40-60% cells with lipid droplets | >90% cells with large lipid droplets |

| OD₅₀₀ (Oil Red O) | 1.0 (Normalized Baseline) | 2.5 – 3.0 (Fold Increase) |

| FABP4 Expression | Moderate (+) | High (+++) |

| Variability (CV%) | High (15-25%) | Low (<10%) |

Dose-Response Workflow

If determining the EC₅₀ of this compound for a specific sub-clone:

Figure 2: Dose-Response Experimental Design.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Cell Detachment | Over-confluence or lipid overload | Use Collagen I coated plates; handle gently during washes. |

| Low Differentiation | Passage number too high | Use 3T3-L1 cells < Passage 10. Efficiency drops drastically after P12. |

| Crystal Formation | This compound precipitation | Ensure stock is fully dissolved in DMSO. Warm media to 37°C before adding compound. |

| High Background | Non-specific Oil Red O binding | Filter Oil Red O solution (0.22 µm) before use to remove precipitates. |

References

-

Lin, C.-H., et al. (2009).[1] Design and structural analysis of novel pharmacophores for potent and selective peroxisome proliferator-activated receptor γ agonists. Journal of Medicinal Chemistry, 52(8), 2618-2622.[1] Link

-

Cayman Chemical. (n.d.).[2][1][3] this compound Product Information & Safety Data Sheet. Cayman Chemical.[1][3][4][5][6][7][8][9] Link

-

Zebisch, K., et al. (2012). Protocols for the differentiation of 3T3-L1 cells to adipocytes. Analytical Biochemistry, 425(1), 88-90. Link

-

Green, H., & Kehinde, O. (1975). An established preadipose cell line and its differentiation in culture.[2] Cell, 5(1), 19-27. Link

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Cyclic Stretch Facilitates Myogenesis in C2C12 Myoblasts and Rescues Thiazolidinedione-Inhibited Myotube Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Cayman Chemical代理-上海起发实验试剂有限公司 [qfbio.com]

- 6. Sapphire North America [sapphire-usa.com]

- 7. biomarker.hu [biomarker.hu]

- 8. INTERCHIM: Bioactive Compounds [interchim.com]

- 9. Pioglitazone Acutely Reduces Energy Metabolism and Insulin Secretion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized In Vivo Dosing and Metabolic Profiling Protocol for CAY10599

Abstract & Scope

CAY10599 is a potent, non-polyphenolic activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase critical for metabolic homeostasis. Unlike Resveratrol, this compound offers improved selectivity and potency (EC1.5 ~0.2 µM in cell-free assays). However, its application in in vivo metabolic studies (obesity, T2DM, aging) is frequently hindered by poor aqueous solubility and limited published pharmacokinetic (PK) data.

This guide provides a scientifically rigorous protocol for formulating this compound, determining effective dosage ranges, and validating its metabolic efficacy in rodent models. It emphasizes bioavailability optimization and molecular target validation to ensure reproducible data.

Physicochemical Profile & Formulation Strategy

The Challenge: this compound is highly lipophilic. Standard aqueous buffers (PBS/Saline) will result in immediate precipitation, leading to erratic absorption and "false negative" results.

Compound Specifications

-

Solubility:

-

PBS (pH 7.2): < 0.1 mg/mL (Poor)

-

DMSO: ≥ 50 mg/mL

-

Ethanol: ≥ 50 mg/mL

-

DMF: ≥ 30 mg/mL

-

Recommended Vehicle Formulations

Choose the vehicle based on the route of administration and study duration.

| Administration Route | Vehicle Composition (v/v) | Stability | Notes |

| Intraperitoneal (IP) | 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline | 4 Hours | Gold Standard for Acute Studies. High solubilizing power. Inject slowly to avoid local irritation. |

| Oral Gavage (PO) | 0.5% Methylcellulose + 0.2% Tween 80 (Suspension) | 24 Hours | Best for chronic dosing (weeks/months). Requires thorough vortexing/sonication before every dose. |

| Osmotic Minipump | 50% DMSO + 50% PEG400 | 1-2 Weeks | For continuous infusion. Warning: High DMSO can damage pumps; verify compatibility with pump manufacturer (e.g., Alzet). |

Preparation Protocol (IP Injection Vehicle)

Scale for 10 mL final volume (sufficient for ~50 mice at 20g body weight).

-

Weigh: Calculate required this compound mass (e.g., for 10 mg/kg dose in 20g mouse = 0.2 mg/mouse. Concentration = 2 mg/mL).

-

Dissolve (Stock): Dissolve this compound completely in 1 mL DMSO . Vortex and sonicate at 37°C until clear.

-

Co-solvent Addition: Add 4 mL PEG400 and 0.5 mL Tween 80 to the DMSO stock. Vortex vigorously.

-

Aqueous Phase: Slowly add 4.5 mL warm Saline (0.9% NaCl) dropwise while vortexing.

-

Critical Check: If the solution turns milky/cloudy, the compound has precipitated. Sonicate for 10 mins. If it remains cloudy, it is a suspension; ensure uniform dispersion before injecting.

-

In Vivo Dosing Strategy

Since this compound lacks the extensive PK literature of SRT1720, a Dose-Escalation Pilot is mandatory before committing to large cohorts.

Pilot Pharmacokinetic (PK) Spot Check

Do not assume bioavailability. Run a "N=3" test.

-

Dose: 20 mg/kg (IP).

-

Harvest: Collect plasma at 1 hour and 4 hours post-dose.

-

Analysis: LC-MS/MS.

-

Success Criterion: Plasma concentration > 1 µM (approx. 5x EC1.5).

-

Therapeutic Dosing Regimens

Based on structural analogs (pyrrolo-quinoxalines) and SIRT1 activation kinetics:

-

Acute Metabolic Challenge (e.g., GTT):

-

Dose: 25 – 50 mg/kg (IP).

-

Timing: Administer 2 hours prior to glucose challenge.

-

-

Chronic Metabolic Study (e.g., Diet-Induced Obesity):

-

Dose: 50 – 100 mg/kg (Oral Gavage) or 25 mg/kg (IP daily).

-

Frequency: Once daily (QD) for 4–8 weeks.

-

Control: Vehicle-only group is mandatory due to metabolic effects of DMSO/PEG.

-

Experimental Workflows & Readouts

Metabolic Phenotyping Workflow

The following diagram outlines the logical flow from dosing to data acquisition.

Caption: Experimental workflow for this compound assessment. Acute studies focus on glucose excursions; chronic studies focus on structural metabolic changes.

Mechanistic Validation (The "Trust" Factor)

You cannot claim SIRT1 activation solely based on phenotypic weight loss. You must demonstrate deacetylation of downstream targets .

Protocol: Western Blot for SIRT1 Activity

-

Tissue: Liver or Gastrocnemius muscle.

-

Lysis Buffer: RIPA + Protease Inhibitors + Trichostatin A (TSA) (inhibits Class I/II HDACs) + Nicotinamide (inhibits Sirtuins post-lysis).

-

Note: Adding Nicotinamide (10 mM) to the lysis buffer is crucial to "freeze" the acetylation state at the moment of lysis.

-

-

Targets:

-

Ac-p53 (Lys379): this compound should decrease acetylation.

-

Ac-PGC-1

: Immunoprecipitate PGC-1 -

Total SIRT1: To prove levels didn't change, only activity.

-

Mechanism of Action

This compound activates SIRT1, which acts as a metabolic master switch. The diagram below illustrates the signaling cascade leading to improved metabolic profiles.

Caption: this compound mechanism. Activation of SIRT1 drives deacetylation of PGC-1α (energy), FOXO1 (glucose), and inhibition of NF-κB (inflammation).

Troubleshooting & Expert Tips

-

"My solution precipitated in the syringe."

-

Cause: The aqueous saline was added too fast to the DMSO/PEG mix.

-

Fix: Add saline dropwise with continuous vortexing. Keep the solution warm (37°C) prior to injection.

-

-

"No effect observed in Glucose Tolerance Test."

-

Cause: Dosing timing. SIRT1 transcriptional effects (via PGC-1

) take time. -

Fix: Dose 4 hours or even 12 hours (overnight) before the challenge, rather than immediately before.

-

-

"Mice show signs of distress immediately after IP."

-

Cause: DMSO concentration > 10% or cold solution.

-

Fix: Reduce DMSO to 5-10%. Ensure vehicle is at body temperature.

-

References

-

Milne, J. C., et al. (2007).[6] Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes.[8] Nature, 450(7170), 712–716. [Link](Foundational paper on synthetic SIRT1 activators/STACs).

-

Feige, J. N., et al. (2008). Specific SIRT1 activation mimics low energy levels and protects against diet-induced metabolic disorders by enhancing oxidative energy metabolism. Cell Metabolism, 8(5), 347-358. [Link](Protocol reference for in vivo SIRT1 activator dosing).

-

Pacholec, M., et al. (2010).[9] SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1. Journal of Biological Chemistry, 285(11), 8340-8351. [Link](Critical reading for understanding the assay artifacts and need for in vivo validation).

Sources

- 1. The sirtuin 1 activator SRT1720 alleviated endotoxin-induced fulminant hepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The SIRT1 activator SRT1720 reverses vascular endothelial dysfunction, excessive superoxide production, and inflammation with aging in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Administration of CAY10599: A Guide to Solvent Vehicle Selection

Introduction: The Critical Role of Vehicle Selection for CAY10599

This compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor γ (PPARγ), with an EC50 of 0.05 µM in transactivation assays.[1][2] Its selectivity makes it a valuable tool for investigating the diverse roles of PPARγ in metabolic diseases, inflammation, and cancer. However, like many small molecule inhibitors, this compound is a lipophilic compound supplied as a crystalline solid, presenting a significant challenge in its formulation for both in vitro and in vivo studies.[1][2][3]

The choice of a solvent vehicle is not a trivial procedural step; it is a critical experimental parameter that directly influences the compound's solubility, stability, bioavailability, and ultimately, the validity of the experimental results. An inappropriate vehicle can lead to compound precipitation, localized toxicity, or confounding biological effects, masking the true activity of this compound. This guide provides a comprehensive framework for selecting and preparing appropriate solvent vehicles for this compound, ensuring scientific rigor and reproducibility.

Understanding this compound: Physicochemical Properties

A successful formulation strategy begins with a thorough understanding of the compound's physical and chemical properties.

The most critical parameter for vehicle selection is solubility. This compound exhibits high solubility in organic solvents but is sparingly soluble in aqueous solutions. This characteristic necessitates the use of organic solvents or specialized formulation systems to achieve desired working concentrations.

Table 1: Solubility Profile of this compound

| Solvent | Approximate Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [1][2][3] |

| Ethanol (EtOH) | ~25 mg/mL | [1][2][3] |

| Dimethylformamide (DMF) | ~25 mg/mL | [1][2][3] |

Strategic Vehicle Selection: A Decision-Making Framework

The selection of a vehicle is dictated by the experimental system. The requirements for a cell-based in vitro assay are vastly different from those for a systemic in vivo animal study. The following decision tree illustrates a logical workflow for selecting an appropriate vehicle.

Caption: Decision workflow for this compound vehicle selection.

Vehicles for In Vitro Applications

For cell-based assays, the primary goal is to solubilize this compound in a concentrated stock that can be diluted into the aqueous culture medium without precipitating or inducing solvent toxicity.

-

Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO) or absolute Ethanol (EtOH).

-

Causality: Both DMSO and ethanol show excellent solvating capacity for this compound (~25 mg/mL) and are miscible with aqueous media.[1][3] DMSO is generally preferred for its superior ability to prevent precipitation upon dilution.

-

Trustworthiness Protocol: Always include a "vehicle-only" control group in your experiments. This group receives the same final concentration of the solvent (e.g., 0.1% DMSO) as the treatment groups. This essential control validates that any observed biological effects are due to this compound and not the solvent itself. The final concentration of the organic solvent should ideally be kept below 0.5%, and preferably below 0.1%, to avoid off-target effects on cell health and function.

Vehicles for In Vivo Applications

In vivo formulations are more complex, as they must be biocompatible, non-toxic at the administered volume, and appropriate for the chosen route of administration.[4] Direct injection of a pure organic solvent is not acceptable. The challenge lies in creating a stable dispersion or solution in a physiologically tolerated vehicle.

Table 2: Common In Vivo Vehicle Formulations for Poorly Soluble Compounds

| Formulation Type | Example Composition | Route | Rationale & Considerations |

| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) in saline | Oral, IP | Simple to prepare. Best for oral gavage. May not be suitable for IV. Requires sonication/homogenization to ensure uniform particle size. |

| Co-Solvent System | 5-10% DMSO, 40% PEG300, 5% Tween® 80, in Saline | IP, IV, SC | Solubilizes the compound in a small organic phase, which is then emulsified in an aqueous vehicle. Tween® 80 acts as a surfactant to maintain a stable emulsion. Requires careful optimization to avoid toxicity from components.[5] |

| Cyclodextrin Complex | 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline | IP, IV, SC | Cyclodextrins have a hydrophobic core and a hydrophilic exterior, encapsulating the drug to enhance aqueous solubility. Generally considered safe and is a common strategy for solubilizing hydrophobic drugs.[5] |

| Oil-Based Vehicle | Corn oil or Sesame oil | Oral, SC, IM | Suitable for highly lipophilic compounds. Protects the compound from rapid metabolism. Not suitable for IV administration.[5] |

Expert Insight: For initial in vivo screening of this compound, a co-solvent system or a cyclodextrin formulation is highly recommended for parenteral routes (IP, IV). The choice between them may depend on the required dose. High doses may be more achievable with a well-optimized co-solvent system, but cyclodextrins often offer a better safety profile. For oral administration, a simple CMC suspension is often sufficient.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use (10 mM)

-

Pre-analysis: this compound has a formula weight of 591.7 g/mol . To make a 10 mM stock solution, you will dissolve 5.917 mg in 1 mL of solvent.

-

Weighing: Carefully weigh out the desired amount of this compound solid in a sterile microfuge tube.

-

Solubilization: Add the calculated volume of high-purity, sterile-filtered DMSO (or 200-proof ethanol) to the solid.

-

Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Ensure the final solution is clear and free of particulates.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol 2: Preparation of this compound Formulation for In Vivo IP Injection (Co-Solvent Vehicle)

This protocol is a standard starting point and may require optimization. The goal is to first dissolve this compound in a small amount of organic solvent before emulsifying it into the final aqueous vehicle.

-

Vehicle Preparation (prepare fresh daily):

-

In a sterile tube, prepare the organic phase by mixing 1 part DMSO and 4 parts PEG300 (e.g., 100 µL DMSO + 400 µL PEG300).

-

In a separate sterile tube, prepare the aqueous phase by mixing 1 part Tween® 80 with 9 parts sterile saline (e.g., 100 µL Tween® 80 + 900 µL Saline). Vortex well.

-

-

Drug Solubilization:

-

Weigh the required amount of this compound for your dosing calculations and place it in a sterile glass vial.

-

Add a minimal volume of the organic phase (DMSO/PEG300) to the this compound solid. For example, for a 5 mg/kg dose in a 25g mouse (requiring 0.125 mg) administered in 100 µL, you might dissolve 1.25 mg of this compound in 100 µL of the organic phase.

-

Vortex and gently warm if necessary to achieve a clear solution. This is your concentrated drug phase.

-

-

Emulsification:

-

While vortexing the drug phase, slowly add the aqueous phase (Tween® 80/Saline) to reach the final desired volume. For the example above, you would add 900 µL of the aqueous phase to the 100 µL of drug phase to make a final volume of 1 mL.

-

The final vehicle composition will be 10% (DMSO/PEG300 phase) and 90% (Tween/Saline phase), resulting in a final concentration of 1% DMSO, 4% PEG300, 9% Tween® 80, and 86% Saline.

-

-

Final Check (Self-Validation): The final formulation should be a clear, homogenous solution or a very fine, stable emulsion. If you observe any precipitation or phase separation, the formulation is not suitable for injection and must be re-optimized, likely by adjusting the solvent ratios or lowering the final drug concentration. Always administer the formulation immediately after preparation.

Trustworthiness Mandate: For any in vivo study, a vehicle control group must be included. This group receives an identical injection of the formulation, prepared in the exact same way, but without this compound. This is the only way to control for potential inflammatory or behavioral effects of the vehicle itself.[4][6]

References

-

This compound Product Page. Sapphire North America. [Link]

-

Physicochemical properties of amorphous clarithromycin obtained by grinding and spray drying. PubMed. [Link]

-

What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]

-

Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]

-

Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. [Link]

-

Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC, National Center for Biotechnology Information. [Link]

-

Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS 1143573-33-4 | Cayman Chemical | Biomol.com [biomol.com]

- 4. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

CAY10599 cell permeability and uptake methods

Technical Guide: Optimizing Cell Permeability and Uptake of CAY10599

Compound Class: High-Affinity PPAR

Introduction & Physicochemical Profile

This compound is a potent, selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR

The primary challenge in cellular uptake is not membrane permeability itself—lipophilic molecules cross membranes easily—but rather bioavailability and solubility . Improper handling leads to micro-precipitation in aqueous culture media, resulting in "silent" experimental failure where the drug never reaches the nucleus despite high theoretical concentrations.

Table 1: Physicochemical Properties & Solubility Data

| Property | Value | Critical Implication |

| Molecular Weight | 591.7 g/mol | Large molecule; diffusion rate is size-dependent. |

| Target | PPAR | Must traverse cytoplasm and enter nucleus. |

| EC | 0.05 | High potency; requires precise low-concentration dosing. |

| Solubility (DMSO) | ~25 mg/mL | Excellent stock solvent. |

| Solubility (Ethanol) | ~25 mg/mL | Alternative stock solvent. |

| Solubility (PBS pH 7.2) | < 50 | Critical: Insoluble in aqueous buffers without carriers. |

Mechanism of Action & Signaling Pathway

Understanding the uptake mechanism is prerequisite to the protocol. This compound functions by diffusing through the cell membrane, binding cytosolic/nuclear PPAR

Figure 1: Mechanism of this compound uptake and nuclear activation of PPAR

Protocol: Preparation & Cellular Delivery

This protocol is designed to maximize bioavailability while preventing compound precipitation, a common source of error with lipophilic agonists.

Reagents Required

-

This compound (Solid or Stock)

-

DMSO (Cell Culture Grade, anhydrous)

-

Culture Media containing 10% FBS (Fetal Bovine Serum) or 0.1% BSA (Bovine Serum Albumin). Note: Serum proteins act as essential carriers to keep the lipophilic drug in solution.

Step-by-Step Workflow

1. Stock Solution Preparation (10 mM)

-

Dissolve 1 mg of this compound (MW 591.7) in 169

L of DMSO. -

Vortex vigorously until completely clear.

-

Storage: Aliquot into light-protected tubes (10-20

L) and store at -20°C. Avoid repeated freeze-thaw cycles.

2. Intermediate Dilution (The "200x" Step)

-

Critical: Do NOT add the 10 mM DMSO stock directly to the cell culture plate. The rapid change in polarity will cause immediate precipitation at the injection site.

-

Prepare a 200x Intermediate Stock in sterile culture medium (or PBS).

-

Example: To treat at 1

M final: Dilute 10 mM stock 1:50 in DMSO to get 200 -

Then, dilute this 200

M DMSO solution 1:10 into warm media (rapidly vortexing) to create a 20

-

3. Final Treatment

-

Add the Intermediate solution to the cells.

-

Example: Add 10

L of the 20

-

-

Final Concentration: 1

M. -

Final DMSO: 0.5% (Ensure controls receive 0.5% DMSO vehicle).

-

Note: For PPAR

agonists, typical active concentrations range from 10 nM to 1

Figure 2: Dilution workflow to prevent precipitation and ensure bioavailability.

Validation of Uptake & Activity

Since this compound is not fluorescent, uptake is best validated via functional assays confirming PPAR

Method A: Adipogenesis Induction (3T3-L1 Cells)

The gold standard for PPAR

-

Seed: 3T3-L1 fibroblasts to confluency.

-

Induce: Treat with this compound (0.1 - 1

M) in differentiation media (insulin/dexamethasone) for 48 hours. -

Maintain: Switch to maintenance media + this compound for 6-8 days.

-

Readout: Oil Red O Staining . Successful uptake and activation will result in the formation of bright red lipid droplets visible under microscopy.

Method B: PPAR Transactivation Assay (Reporter)

For rapid quantification:

-

Transfect cells (e.g., HEK293) with a PPRE-Luciferase reporter plasmid.

-

Treat with this compound (dose-response: 1 nM to 1

M) for 24 hours. -

Readout: Measure luminescence. A sigmoidal dose-response curve confirms nuclear uptake and receptor binding.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitate visible | Direct addition of high-conc DMSO stock to media. | Use the "Intermediate Dilution" step described above. |

| No Biological Effect | Serum binding (Albumin sequestration). | Increase concentration slightly (e.g., 2x EC |

| Cytotoxicity | DMSO concentration > 0.5% or off-target effects. | Keep final DMSO < 0.1%. Titrate this compound down; it is potent (EC |

References

-

Obermoser, V., et al. (2018).[3] Screening for PPAR

Non-Agonist Ligands. Frontiers in Endocrinology. Retrieved from [Link] -

GraphPad. (2025). FAQ: How exactly are IC50 and EC50 defined?. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: CAY10599 Solubility & Handling Guide

Topic: Resolution of CAY10599 Precipitation in Aqueous Cell Culture Media Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Document ID: TS-CAY-10599-SOL-V2[1][2]

Executive Summary & Compound Profile

This compound is a potent, selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ ).[1][2][3][4] While it exhibits high solubility in organic solvents (DMSO, Ethanol), its lipophilic nature presents significant challenges when transitioning into aqueous environments like cell culture media.[2]

The most common technical failure mode reported with this compound is micro-precipitation upon addition to media.[2] This results in:

-

Loss of effective concentration (actual dose < calculated dose).

-

Cytotoxicity artifacts caused by crystal contact with cell membranes.[1][2]

-

Inconsistent biological data (high variability between replicates).[1][2]

Physicochemical Profile

| Property | Value | Implication for Handling |

| Molecular Weight | 591.7 g/mol | Large molecule, slow diffusion rate.[1][2] |

| Target | PPARγ (Agonist) | EC₅₀ = 0.05 µM (50 nM).[1][2] High potency. |

| Solubility (DMSO) | ~25 mg/mL | Excellent stock solubility.[1][2] |

| Solubility (Water) | Negligible | Critical Risk: Immediate precipitation upon aqueous contact.[1][2] |

| Appearance | Crystalline Solid | Requires complete dissolution before dilution.[1][2] |

The Physics of Precipitation: "Solvent Shock"

Understanding why this compound precipitates is the first step to preventing it.[2] When a hydrophobic compound dissolved in a polar aprotic solvent (DMSO) is introduced to a polar protic solvent (Water/Media), a phenomenon known as Solvent Shock occurs.[1][2]

Mechanism of Failure

-

Local Supersaturation: When the DMSO stock drop hits the media, the DMSO diffuses away into the water faster than the hydrophobic compound can disperse.[2]

-

Nucleation: The compound is left behind in a local aqueous environment where its concentration exceeds its solubility limit.[2]

-

Crystal Growth: These nuclei rapidly aggregate into visible crystals or invisible micro-precipitates.[1][2]

Figure 1: The Solvent Shock Pathway.[1][2] Rapid mixing and carrier proteins are required to bypass the thermodynamic tendency toward precipitation.

Troubleshooting Guide (FAQs)

Q1: I see a cloudy precipitate immediately after adding this compound to my media. What went wrong?

Diagnosis: You likely triggered Local Supersaturation .[1][2] Root Cause: Adding a high-concentration stock (e.g., 10 mM or higher) directly to static media creates a "hotspot" where the compound concentration is momentarily millimolar, far exceeding aqueous solubility.[1][2] Solution:

-

Dilute Stepwise: Do not jump from 100% DMSO to 0.1% DMSO in one step. Create an intermediate dilution (e.g., 100x working solution in media) before the final addition.[2]

-

Dynamic Addition: Never add stock to static media.[1][2] Vortex the media gently while adding the stock solution dropwise.

Q2: My target concentration is 50 µM, but I'm getting inconsistent results.

Diagnosis: You are likely working above the Solubility Limit , even with DMSO. Scientific Context: The EC₅₀ of this compound is 0.05 µM (50 nM) [1].[1][2] Correction: A working concentration of 50 µM is 1000x the EC₅₀.[2] At this concentration, the compound is almost certainly crashing out of solution, regardless of your technique.

-

Action: Lower your dose range. A dose-response curve from 1 nM to 1 µM is physiologically relevant and chemically stable.[1][2]

Q3: Can I use serum-free media?

Diagnosis: High risk of precipitation.[2][5] Explanation: Serum (FBS/FCS) contains albumin, which acts as a natural carrier protein for lipophilic molecules (like fatty acids and PPAR agonists).[1][2] In serum-free conditions, there is no "sponge" to soak up the hydrophobic this compound molecules.[1][2] Protocol Adjustment:

-

If serum-free is required, you must conjugate this compound with BSA (Bovine Serum Albumin) prior to addition.[1][2] Pre-incubate the compound with fatty-acid-free BSA in a small volume of media before adding to the main culture.[1][2]

Q4: I stored my working solution at +4°C and crystals appeared. Can I re-dissolve them?

Diagnosis: Temperature-induced crystallization.[1][2] Thermodynamics: Solubility decreases as temperature drops.[1][2] Action:

-

Do not use. Re-dissolving precipitated crystals in aqueous media is nearly impossible without heating to cytotoxic temperatures.[2]

-

Prevention: Always prepare working solutions fresh. If you must store them, store the DMSO stock at -20°C, not the aqueous dilution.[1][2]

Validated Preparation Protocol

This protocol is designed to minimize solvent shock and ensure a stable, bioavailable suspension.[2]

Reagents Required[1][2]

-

Anhydrous DMSO (High purity, cell culture grade).[2]

Step-by-Step Methodology

Phase 1: Stock Solution Preparation (10 mM)[1][2]

-

Allow the this compound vial to equilibrate to room temperature (prevents condensation).[1][2]

-

Dissolve this compound in anhydrous DMSO to a concentration of 10 mM .

-

Calculation: For 1 mg of this compound (MW 591.7), add 169 µL of DMSO.[2]

-

-

Vortex vigorously until the solution is perfectly clear.

-

Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid freeze-thaw cycles.

Phase 2: The "Sandwich" Dilution Method (For 1 µM Final Conc)

Target: 1 µM final concentration in 10 mL of media.[2]

-

Prepare Intermediate (100x):

-

Final Dilution (1x):

Phase 3: Visual Verification

-

Inspect the media under a microscope (10x or 20x objective).[1][2]

-

Fail: Visible shards, needles, or dark specks floating above the cell layer. If seen, discard and repeat with a lower concentration or BSA carrier.[2]

Figure 2: Serial Dilution Workflow. The intermediate step reduces the kinetic energy barrier, preventing large crystal formation.

References

-

Lin, C.-H., et al. (2009).[1][2] Design and structural analysis of novel pharmacophores for potent and selective peroxisome proliferator-activated receptor γ agonists. Journal of Medicinal Chemistry, 52(8), 2618-2622.[1][2] Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Potency Assays

A Senior Application Scientist's Guide to Consistent EC50/IC50 Values

While your query specifically mentioned CAY10599 in the context of Glycine Transporter 1 (GlyT1) inhibition, it's important to clarify that this compound is documented as a potent Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist with a reported EC50 of 0.05 µM.[1] There is no current literature linking this compound to GlyT1 activity.

However, the principles of troubleshooting EC50 variability are universal, and the challenges you're facing are common across many biological targets. Therefore, this guide is structured in two parts:

-

Part 1: General Principles for Troubleshooting EC50 Variability, using a potent agonist like this compound as an illustrative model.

-

Part 2: A focused guide on Troubleshooting IC50 Variability in GlyT1 Inhibition Assays, addressing the specific nuances of transporter assays.

Part 1: General Principles for Troubleshooting EC50 Variability

Q1: I'm seeing significant experiment-to-experiment variability in my EC50 values for my compound. What are the most common culprits?

Answer: Variability in EC50 values is a frequent challenge in cell-based assays and typically stems from three main sources: the compound itself, the assay conditions, and the biological system (the cells). Identifying the source of the inconsistency is the first step toward a solution.

Here is a logical workflow to diagnose the issue:

Caption: General troubleshooting workflow for variable EC50 values.

Major sources of variability include:

-

Compound Handling: Issues with solubility, stability, and accurate serial dilutions.

-

Assay Parameters: Fluctuations in incubation times, temperature, reagent concentrations, and even the type of microplate used.

-

Cellular Factors: High cell passage number, mycoplasma contamination, inconsistencies in cell density at the time of the assay, and inherent variability in primary or iPSC-derived cells.[2]

Q2: How can I be sure that my compound's integrity isn't the problem?

Answer: This is a critical point, as the accuracy of your results begins with the compound you're testing. For a compound like this compound, which is supplied as a crystalline solid, proper handling is key.

Solubility and Stability: this compound is soluble in organic solvents like DMSO, ethanol, and DMF.[1] Incomplete solubilization of your initial stock or precipitation during serial dilutions in aqueous assay buffer is a common source of error.

-

Causality: If the compound precipitates, the actual concentration in your assay will be lower than the nominal concentration, leading to a rightward shift in your dose-response curve and an artificially high EC50.

-

Troubleshooting Protocol:

-

Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in 100% DMSO. Ensure complete dissolution by vortexing. Store this stock in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

-

Intermediate Dilutions: When preparing your dose-response curve, perform intermediate dilutions in DMSO before the final dilution into your aqueous assay buffer. This minimizes the time the compound spends in a low-DMSO environment where it might precipitate.

-

Final Concentration: Ensure the final DMSO concentration in your assay is consistent across all wells (including controls) and is non-toxic to your cells (typically ≤ 0.5%).

-

Visual Check: After preparing your dilution series in the final assay plate, visually inspect for any signs of precipitation before adding cells.

-

| Parameter | Recommendation | Rationale |

| Stock Solvent | 100% DMSO | Ensures maximum solubility and stability. |

| Storage | -20°C or -80°C in small aliquots | Prevents degradation from repeated freeze-thaw cycles. |

| Final DMSO % | ≤ 0.5% (or empirically determined non-toxic level) | High concentrations of DMSO can be cytotoxic and affect cell signaling, confounding results. |

| Dilution Method | Serial dilution in 100% DMSO before final aqueous dilution | Minimizes the risk of compound precipitation in aqueous media. |

Q3: My compound handling is meticulous. What aspects of my cell-based assay should I scrutinize?

Answer: Cell-based assays have many moving parts, and minor variations can amplify into significant changes in the final EC50 value.

-

Cell Density and Passage Number: The physiological state of your cells is paramount. Cells that are over-confluent, stressed, or have been in culture for too long (high passage number) can exhibit altered receptor expression and signaling responses.[3]

-

Self-Validation: Always seed cells at a consistent density and perform your assay within a defined window of confluence. Use cells from a validated, low-passage cell bank for all experiments to ensure consistency.

-

-

Reagent Consistency: Use the same lot of serum, media, and key reagents for a set of experiments. Lot-to-lot variability in serum, for example, can dramatically alter cell growth and responsiveness.

-

Incubation Times and Temperature: For receptor activation assays, the time allowed for compound stimulation is critical. Insufficient incubation may not allow the system to reach equilibrium, while excessive incubation could lead to receptor desensitization or cytotoxicity. Temperature fluctuations can alter enzyme kinetics and transporter activity.

-

Plate Effects: The so-called "edge effect," where wells on the periphery of a microplate evaporate more quickly, can concentrate reagents and alter cell growth.

-

Mitigation: To avoid this, fill the outer wells with sterile water or PBS and do not use them for experimental data points.

-

Q4: I'm confident in my lab technique, but my dose-response curves still look inconsistent. How should I design my experiment for optimal curve fitting?

Answer: A poorly defined dose-response curve will always yield an unreliable EC50. The goal is to fully characterize the sigmoidal relationship between concentration and response.

-

Concentration Range: Your concentration range must be wide enough to define both the bottom and top plateaus of the curve. A common mistake is not using high enough concentrations to achieve the maximal effect (Emax) or low enough concentrations to see the baseline response. It is recommended to use 5-10 concentrations spanning a broad range.[4]

-

Concentration Spacing: Use logarithmic or half-log dilutions (e.g., 1, 3, 10, 30... µM) rather than linear steps. This ensures that you have sufficient data points along the steep, transitional portion of the curve, which is most critical for an accurate EC50 determination.

-

Curve Fitting: Use a non-linear regression model, typically a four-parameter logistic (4PL) equation, to fit your data.[5]

-

Expertise: This model accounts for the bottom plateau, top plateau, Hill slope, and the EC50 itself. Do not fix the slope to 1.0 unless you have a specific reason and empirical data to support it. The slope provides information about the cooperativity of the interaction.

-

Trustworthiness: A reliable curve fit should have a good R² value (typically >0.95), and the 95% confidence interval for the EC50 should be narrow. If the confidence interval is very wide or the software cannot calculate it, it's a strong indication that your data do not adequately define the curve.[5]

-

Part 2: Specific Troubleshooting for GlyT1 Inhibition Assays

Q5: I am testing a putative GlyT1 inhibitor and see high variability. What are the unique challenges with transporter assays?

Answer: Glycine Transporter 1 (GlyT1) is part of the solute carrier 6 (SLC6) family.[6] Assays for these transporters present unique challenges compared to more common enzyme or receptor assays. The primary goal of a GlyT1 inhibitor is to increase the concentration of glycine in the synaptic cleft, thereby enhancing the activity of the NMDA receptor.[7][8]

Caption: Mechanism of GlyT1 inhibition at the synapse.

Key challenges leading to variability include:

-

Substrate Concentration: The measured IC50 of a competitive inhibitor is directly dependent on the concentration of the substrate (in this case, radiolabeled glycine). If the glycine concentration fluctuates between assays, your IC50 will shift.

-

Assay Window: Transporter activity can be rapid. The uptake time must be carefully optimized to be on the linear portion of the uptake curve. If the uptake period is too long and saturation is reached, the inhibitory effect of your compound will be underestimated.

-

Cell Line Expression Levels: Most GlyT1 assays use cell lines (like CHO or HEK293) that are engineered to overexpress the transporter. Variability in the expression level of GlyT1 between cell batches can significantly alter the assay window and inhibitor potency.

-

Non-Specific Inhibition: Some compounds may appear to be inhibitors not by directly blocking GlyT1, but by disrupting the sodium gradient that drives transport or by causing general cell toxicity.

Q6: Can you provide a robust, step-by-step protocol for a GlyT1 inhibition assay to minimize variability?

Answer: Absolutely. This protocol is based on a standard radiolabeled glycine uptake assay, which is a gold standard for measuring GlyT1 function. It incorporates self-validating controls.

Experimental Workflow for [³H]-Glycine Uptake Assay

Caption: Workflow for a [³H]-Glycine uptake inhibition assay.

Detailed Protocol:

-

Cell Culture:

-

Seed CHO cells stably expressing human GlyT1 into a 96-well microplate at a pre-determined optimal density. Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.

-

-

Reagent Preparation:

-

Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer. The sodium concentration is critical for GlyT1 function.

-

Test Compound Plate: Prepare a separate 96-well plate with serial dilutions of your test compound (e.g., 11 points, 1:3 dilution series in DMSO). Include wells for a known GlyT1 inhibitor like BI 425809 (positive control) and DMSO only (vehicle/negative control).[9][10][11] Dilute these into Assay Buffer to a 2X final concentration.

-

Substrate Solution: Prepare a 2X solution of [³H]-Glycine mixed with unlabeled glycine in Assay Buffer. The final concentration of unlabeled glycine should be at or near its Km for the transporter to ensure assay sensitivity.

-

-

Assay Procedure:

-

Wash: Gently aspirate the culture medium from the cell plate and wash the monolayer once with Assay Buffer.

-

Pre-incubation: Add 50 µL of the 2X test compound/control solutions to the appropriate wells. Incubate for 15-30 minutes at 37°C. This allows the inhibitor to bind to the transporter.

-

Initiate Uptake: Add 50 µL of the 2X [³H]-Glycine substrate solution to all wells to start the uptake reaction. The final volume is now 100 µL. Incubate for a pre-optimized time (e.g., 10-20 minutes) at 37°C, ensuring the reaction is in the linear range.

-

Terminate Uptake: Rapidly terminate the reaction by aspirating the radioactive solution and immediately washing the wells 3-4 times with ice-cold Assay Buffer. The cold temperature and removal of sodium halt transporter activity.

-

Cell Lysis: Lyse the cells in each well by adding a lysis buffer (e.g., 0.1 M NaOH or a buffer with 1% Triton X-100).

-

Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Define 0% inhibition as the average CPM from the vehicle control wells (Maximal Signal).

-

Define 100% inhibition as the average CPM from a high concentration of the positive control (Minimal Signal).

-

Normalize your data: % Inhibition = 100 * (1 - (CPM_Test_Compound - CPM_Min_Signal) / (CPM_Max_Signal - CPM_Min_Signal))).

-

Plot % Inhibition versus log[Inhibitor] and fit with a four-parameter logistic equation to determine the IC50.

-

Q7: How can I be sure I'm looking at a specific GlyT1 inhibitor and not just a toxic compound?

Answer: This is an essential validation step. A compound that is cytotoxic will reduce [³H]-Glycine uptake simply by killing the cells, leading to a false-positive result.

-

Cytotoxicity Assay: Always run a parallel cytotoxicity assay using the same cell line, compound concentrations, and incubation times. Common methods include MTT, resazurin, or ATP-based assays (e.g., CellTiter-Glo®).[12] A true GlyT1 inhibitor should have an IC50 for glycine uptake that is significantly lower (ideally >10-fold) than its CC50 (50% cytotoxic concentration).

-

Counter-Screening: To confirm selectivity, screen your compound against a related transporter, such as GlyT2, or an unrelated transporter. A selective GlyT1 inhibitor should show high potency for GlyT1 and little to no activity at the other transporters.[13]

By systematically addressing these factors—from compound integrity to assay design and data analysis—you can significantly reduce variability and generate reliable, reproducible potency values for your compounds of interest.

References

-

BioWorld. GlyT1 inhibitor BI-425809 to improve cognition impairment in schizophrenia. 2020. Available from: [Link]

- Pinard, E. et al. GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine.

- Rosenbrock, H. et al. Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer's dementia: a randomized controlled trial. Alzheimer's Research & Therapy. 2023.

- Insights.bio. Understanding and managing sources of variability in cell measurements.

-

GraphPad. EC50 values are blank. FAQ 1288. Available from: [Link]

- Hashimoto, K. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia.

- Zepperitz, C. et al. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemistryOpen. 2018.

-